molecular formula C17H26N2 B4729098 N,1-dimethyl-N-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-amine

N,1-dimethyl-N-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-amine

Cat. No.: B4729098
M. Wt: 258.4 g/mol
InChI Key: KTNFWZCAMIPYSY-FYWRMAATSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-N-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-amine typically involves the reaction of piperidine derivatives with appropriate alkylating agents under controlled conditions. The process may include steps such as hydrogenation, cyclization, and amination .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and specific reaction environments to facilitate the desired chemical transformations .

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-N-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pressures to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

N,1-dimethyl-N-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,1-dimethyl-N-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-amine involves its interaction with specific molecular targets and pathways within biological systems. This could include binding to receptors or enzymes, modulating signaling pathways, and affecting cellular processes. The exact molecular targets and pathways would depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

N,1-dimethyl-N-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-amine is unique due to its specific structural features, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N,1-dimethyl-N-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2/c1-15(13-16-7-5-4-6-8-16)14-19(3)17-9-11-18(2)12-10-17/h4-8,13,17H,9-12,14H2,1-3H3/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNFWZCAMIPYSY-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)CN(C)C2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/CN(C)C2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,1-dimethyl-N-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.